molecular formula C11H10F3NS B10843764 4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile

4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile

Cat. No.: B10843764
M. Wt: 245.27 g/mol
InChI Key: QPFAGTVKCMQHRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an isopropylthio group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Isopropylthio)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(isopropylthio)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The isopropylthio group can participate in covalent bonding or reversible interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile

Comparison: 4-(isopropylthio)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the isopropylthio and trifluoromethyl groups, which impart distinct chemical properties. Compared to 4-(trifluoromethyl)benzonitrile, the additional isopropylthio group can enhance the compound’s reactivity and potential biological activity. Similarly, the presence of the isopropylthio group differentiates it from 4-chloro-3,5-bis(trifluoromethyl)benzonitrile, which has different substitution patterns and reactivity .

Properties

Molecular Formula

C11H10F3NS

Molecular Weight

245.27 g/mol

IUPAC Name

4-propan-2-ylsulfanyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C11H10F3NS/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7H,1-2H3

InChI Key

QPFAGTVKCMQHRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.